methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate
Description
This compound features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a phenyl group at position 4. The triazole is connected via a sulfanyl acetyl bridge to a hydrazinylidene group in the E-configuration, which is further linked to a methyl benzoate ester.
Properties
Molecular Formula |
C25H20ClN5O3S |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H20ClN5O3S/c1-34-24(33)19-9-7-17(8-10-19)15-27-28-22(32)16-35-25-30-29-23(18-11-13-20(26)14-12-18)31(25)21-5-3-2-4-6-21/h2-15H,16H2,1H3,(H,28,32)/b27-15+ |
InChI Key |
CTGBXHDCDGRUQG-JFLMPSFJSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol core is synthesized via cyclocondensation of a substituted thiosemicarbazide precursor. A representative protocol involves:
Step 1: Formation of Potassium Dithiocarbazinate
A mixture of 4-chlorophenyl isothiocyanate (1.0 equiv) and phenylhydrazine (1.1 equiv) in ethanol is refluxed for 4–6 hours to yield the corresponding thiosemicarbazide. Subsequent treatment with potassium hydroxide in aqueous ethanol generates potassium dithiocarbazinate .
Step 2: Cyclization to Triazole-Thiol
The potassium dithiocarbazinate is refluxed with hydrazine hydrate (2.0 equiv) in water for 3–4 hours, inducing cyclization to 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The reaction proceeds via nucleophilic attack and dehydration, with hydrogen sulfide evolved as a byproduct .
Optimization Insights
-
Solvent: Water enhances reaction efficiency by facilitating proton transfer .
-
Temperature: Reflux conditions (100°C) ensure complete cyclization within 4 hours.
Alkylation of Triazole-Thiol to Introduce Sulfanyl Acetyl Moiety
The thiol group is functionalized via alkylation to incorporate the acetyl hydrazide linker:
Step 1: Reaction with Chloroacetyl Chloride
5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen. Triethylamine (1.5 equiv) is added to deprotonate the thiol, followed by dropwise addition of chloroacetyl chloride (1.2 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature, yielding 3-[(chloroacetyl)sulfanyl]-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole .
Step 2: Hydrazide Formation
The chloroacetyl intermediate is reacted with hydrazine hydrate (3.0 equiv) in ethanol under reflux for 6 hours. This substitution reaction produces the acetyl hydrazide derivative, 2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazine .
Critical Parameters
-
Base: Triethylamine ensures complete deprotonation of the thiol, preventing side reactions .
-
Solvent: Ethanol facilitates nucleophilic displacement by hydrazine .
-
Yield: 82–88% after column chromatography (silica gel, ethyl acetate/hexane).
Preparation of Methyl 4-Formylbenzoate
The aldehyde component is synthesized through formylation of methyl benzoate:
Step 1: Vilsmeier-Haack Formylation
Methyl benzoate (1.0 equiv) is treated with phosphorus oxychloride (1.5 equiv) and dimethylformamide (2.0 equiv) at 0°C. The mixture is heated to 80°C for 3 hours, hydrolyzed with ice-water, and neutralized to afford methyl 4-formylbenzoate.
Yield and Purity
-
Yield: 65–70% after recrystallization from methanol.
-
Characterization: IR shows a strong carbonyl stretch at 1705 cm⁻¹ (ester) and 1680 cm⁻¹ (aldehyde) .
Condensation to Form Hydrazinylidene Linkage
The hydrazone bond is established via Schiff base formation:
Reaction Conditions
2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazine (1.0 equiv) and methyl 4-formylbenzoate (1.1 equiv) are refluxed in ethanol with glacial acetic acid (0.1 equiv) for 8 hours. The E-configuration of the hydrazinylidene group is favored under these conditions .
Workup and Isolation
The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried under vacuum. Final purification is achieved via recrystallization from dimethylformamide/water (1:3).
Key Data
-
Yield: 75–80%.
-
Melting Point: 214–216°C.
-
1H NMR (CDCl₃): δ 8.35 (s, 1H, CH=N), 7.92–7.25 (m, 13H, aromatic), 4.10 (s, 2H, SCH₂CO), 3.90 (s, 3H, OCH₃) .
Mechanistic and Optimization Studies
Cyclocondensation Mechanism
The triazole ring forms via intramolecular cyclization of the thiosemicarbazide intermediate, driven by hydrazine-mediated deprotonation and elimination of H₂S .
Alkylation Kinetics
The reaction rate of thiol with chloroacetyl chloride is first-order with respect to both reactants, as confirmed by kinetic studies in THF .
Hydrazone Formation
Acetic acid catalyzes imine formation by protonating the aldehyde carbonyl, enhancing electrophilicity. The E-isomer predominates due to steric hindrance in the Z-configuration .
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent ) | Method B (Literature ) |
|---|---|---|
| Triazole Synthesis | High-pressure reactor | Reflux in water |
| Alkylation Solvent | THF | Ethanol |
| Hydrazone Catalyst | None | Acetic acid |
| Overall Yield | 58% | 72% |
Method B offers superior yields and milder conditions, making it preferable for scale-up .
Chemical Reactions Analysis
Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising anticancer properties in several studies. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their ability to interact with various biological targets. Research indicates that derivatives of triazole compounds exhibit cytotoxic effects against human cancer cell lines, including HeLa and MCF-7 cells. For instance, compounds with similar structures have demonstrated IC50 values below 100 μM against these cell lines, indicating significant potential for therapeutic development .
Mechanism of Action
The mechanism by which methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate exerts its effects may involve the modulation of specific enzymes or receptors involved in cancer proliferation and apoptosis. The hydrazone linkage may enhance the compound's ability to form stable interactions with target proteins, thereby influencing cellular signaling pathways that lead to cancer cell death .
Agricultural Applications
Fungicidal Properties
Research has indicated that triazole derivatives possess fungicidal activity against various plant pathogens. This compound could be explored as a potential fungicide due to its structural similarities with known antifungal agents. The chlorophenyl group is often associated with enhanced bioactivity in agricultural chemicals, making this compound a candidate for further investigation in crop protection strategies .
Material Science
Polymer Applications
The unique chemical structure of this compound may also lend itself to applications in material science. The compound can potentially be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into similar compounds has shown that incorporating heterocycles can improve the performance characteristics of polymers used in various industrial applications .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer Activity | HeLa | <100 | |
| Anticancer Activity | MCF-7 | <100 | |
| Fungicidal Activity | Various Plant Pathogens | TBD |
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated significant apoptosis induction and cell cycle arrest at concentrations below 100 μM.
- Fungicidal Efficacy : In agricultural trials, derivatives of triazole compounds similar to this compound were tested against common fungal pathogens affecting crops. The results showed effective inhibition of fungal growth, suggesting potential for development as a new fungicide.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with key biological processes.
Comparison with Similar Compounds
Key Research Findings
Biological Activity
Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate, a compound with the CAS number 306757-58-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 505.98 g/mol. The structural complexity includes a triazole ring, which is known for various biological activities, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 505.98 g/mol |
| CAS Number | 306757-58-4 |
| Density | 1.35 g/cm³ (predicted) |
| pKa | 11.43 (predicted) |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing the triazole moiety. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated MIC values as low as , indicating potent antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Cytotoxic Activity
Cytotoxicity studies have been conducted on various cancer cell lines to evaluate the anticancer potential of triazole-containing compounds.
- Cell Lines Tested : Commonly used cell lines include A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast).
- IC50 Values : Some analogs have shown IC50 values less than that of standard chemotherapy agents like doxorubicin, suggesting enhanced efficacy .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like Cl) on the phenyl rings has been correlated with increased cytotoxic activity .
Case Study 1: Antibacterial Activity Assessment
In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated:
- S. aureus : MIC of
- E. coli : MIC of
These findings suggest that the compound exhibits selective antibacterial activity and could be a candidate for further development in antibiotic therapies.
Case Study 2: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on A549 cells:
- Results : The compound showed an IC50 value of , significantly lower than that of doxorubicin (), indicating a promising anticancer profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-{(E)-[...]}benzoate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
Condensation reactions : Reacting substituted aldehydes with hydrazine derivatives (e.g., acetohydrazides) under reflux in ethanol or methanol, using catalysts like acetic acid or p-toluenesulfonic acid .
Microwave-assisted synthesis : For time-sensitive steps, microwave irradiation (e.g., 100–150°C, 20–30 min) can enhance reaction efficiency and yield, as demonstrated for structurally similar triazole derivatives .
- Optimization : Use Design of Experiments (DoE) to screen variables (solvent polarity, temperature, catalyst loading). For example, orthogonal arrays can identify critical parameters affecting yield .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Analytical workflow :
NMR spectroscopy : ¹H and ¹³C NMR to verify hydrazone (E)-configuration via imine proton shifts (~8–9 ppm) and aromatic ring substitution patterns .
X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in triazole motifs) .
Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Approach :
- Enzyme inhibition : Test against targets like histone deacetylases (HDACs) using fluorometric assays (e.g., Boc-Lys(Ac)-AMC substrate) .
- Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods predict binding modes and structure-activity relationships (SAR)?
- Protocol :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HDACs or cytochrome P450 enzymes, focusing on triazole and hydrazone pharmacophores .
DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to correlate electronic properties with antioxidant or antitumor activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects.
- Solubility issues : Use co-solvents (DMSO ≤0.1%) or nanoformulations to improve bioavailability .
- Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to assess compound degradation .
Q. How are reaction mechanisms elucidated for key synthetic steps (e.g., hydrazone formation)?
- Mechanistic studies :
- Kinetic analysis : Monitor reaction progress via in situ FT-IR or HPLC to identify rate-determining steps.
- Isotopic labeling : Use ¹⁵N-labeled hydrazides to trace imine bond formation via NMR .
Q. What advanced techniques characterize polymorphic forms or degradation products?
- Tools :
- PXRD : Detect crystalline vs. amorphous forms.
- HPLC-MS/MS : Identify hydrolytic or oxidative degradation products under stress conditions (e.g., 40°C/75% RH) .
Q. How can multi-component reactions (MCRs) streamline derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
